molecular formula C12H12N2O2 B14883085 6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol

6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol

Cat. No.: B14883085
M. Wt: 216.24 g/mol
InChI Key: VGCLQYZBECMYJF-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with acetone and ammonium acetate under Mannich reaction conditions to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as catalytic coupling reactions, including Suzuki-Miyaura coupling, can be employed to form the desired carbon-carbon bonds efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been studied to understand its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a methyl group at specific positions makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O2/c1-8-11(13-7-14-12(8)15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15)

InChI Key

VGCLQYZBECMYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CNC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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